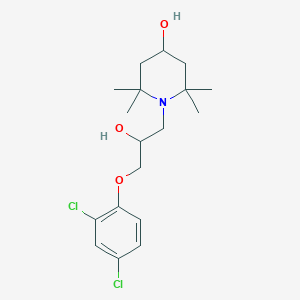

1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C18H27Cl2NO3 and its molecular weight is 376.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its potential biological activity. This article reviews the biological effects of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H27Cl2NO3 and it is characterized by the presence of a dichlorophenoxy group and a tetramethylpiperidin-4-ol moiety. This structural complexity suggests potential interactions with various biological systems.

Research indicates that derivatives of 2,4-D can influence cellular processes through several mechanisms:

- Mitochondrial Function : A study demonstrated that both isolated and formulated 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, exposure to these compounds led to alterations in ATP levels and membrane potential in rat liver mitochondria .

- Oxidative Stress : While no significant induction of oxidative stress was observed in some studies, alterations in mitochondrial function suggest that the compound may still impact cellular energy metabolism indirectly .

Toxicological Profile

The toxicological profile of this compound is closely related to its parent compound 2,4-D. Key findings include:

- Acute Toxicity : Case reports indicate that high doses can lead to serious health effects including tachycardia, vomiting, and neurological symptoms. For instance, ingestion of substantial amounts (25–140 g) has been linked to severe outcomes .

- Chronic Exposure : Long-term exposure has been associated with peripheral neuropathy and other chronic health issues. The persistence of symptoms following dermal exposure highlights the need for caution when handling such compounds .

Case Studies

Several studies have investigated the effects of 2,4-D derivatives on human health and environmental systems:

- Occupational Exposure : A cohort study involving agricultural workers exposed to 2,4-D revealed increased incidences of respiratory issues and skin conditions compared to non-exposed groups. The findings underscore the importance of protective measures in agricultural settings .

- Environmental Impact : Research indicates that 2,4-D can degrade in soil through microbial activity but may also migrate into groundwater due to its high mobility. This raises concerns about environmental contamination and subsequent human exposure through drinking water .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Cl2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSLINFQAHKANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Cl)Cl)O)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.